17-(Allylamino-d5) Geldanamycin
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Overview
Description
17-(Allylamino-d5) Geldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its ability to inhibit the function of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and proper folding of many proteins, including those involved in cancer cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Allylamino-d5) Geldanamycin involves the modification of geldanamycinThis is typically achieved through a series of chemical reactions, including nucleophilic substitution and reduction reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
17-(Allylamino-d5) Geldanamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinone derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like allylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of geldanamycin, such as hydroquinone and quinone derivatives, depending on the specific reaction conditions .
Scientific Research Applications
17-(Allylamino-d5) Geldanamycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the function of HSP90 and its role in protein folding and stabilization.
Biology: It is used to investigate the molecular mechanisms of cancer cell growth and survival, particularly in relation to HSP90 client proteins.
Medicine: It has potential therapeutic applications in the treatment of various cancers, including breast cancer, leukemia, and gastrointestinal stromal tumors. .
Industry: It is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
17-(Allylamino-d5) Geldanamycin exerts its effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its function. This leads to the destabilization and degradation of HSP90 client proteins, which are often involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, including those involving Akt, Raf-1, and HER-2/neu, ultimately leading to cancer cell death .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: The parent compound of 17-(Allylamino-d5) Geldanamycin, known for its HSP90 inhibitory activity but with higher toxicity.
17-Allylamino-17-demethoxygeldanamycin: A similar compound with lower toxicity and similar biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which can provide insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C31H43N3O8 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(1,1,2,3,3-pentadeuterioprop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1/i1D2,8D,12D2 |
InChI Key |
AYUNIORJHRXIBJ-RWUAJJENSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])NC1=C2C[C@H](C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](\C=C/C=C(/C(=O)NC(=CC1=O)C2=O)\C)OC)OC(=O)N)\C)C)O)OC)C)[2H] |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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